N-Morpholinylthioacetylsalicylamide
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Overview
Description
N-Morpholinylthioacetylsalicylamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines the properties of morpholine, thioacetyl, and salicylamide, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Morpholinylthioacetylsalicylamide typically involves the reaction of morpholine with thioacetic acid and salicylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reactants: Morpholine, thioacetic acid, and salicylamide.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Temperature: The reaction is usually conducted at elevated temperatures (around 80-100°C) to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Morpholinylthioacetylsalicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).
Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-Morpholinylthioacetylsalicylamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-Morpholinylthioacetylsalicylamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Acetylmorpholine: Shares the morpholine moiety but lacks the thioacetyl and salicylamide groups.
Thioacetylsalicylamide: Contains the thioacetyl and salicylamide groups but lacks the morpholine moiety.
N-Morpholinylacetylsalicylamide: Similar structure but with an acetyl group instead of a thioacetyl group.
Uniqueness
N-Morpholinylthioacetylsalicylamide is unique due to the combination of morpholine, thioacetyl, and salicylamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the individual components alone.
Properties
CAS No. |
2032-47-5 |
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Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] acetate |
InChI |
InChI=1S/C13H15NO3S/c1-10(15)17-12-5-3-2-4-11(12)13(18)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3 |
InChI Key |
COLYZZBISRWEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=S)N2CCOCC2 |
Origin of Product |
United States |
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